molecular formula C8H15NO2 B13233263 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane

2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13233263
M. Wt: 157.21 g/mol
InChI Key: FDFOTAGGJONTSD-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic system comprising a 5-membered 1,3-dioxolane ring and a 6-membered azacyclohexane ring connected at a single spiro carbon. The methyl group at position 2 and the nitrogen atom at position 8 contribute to its unique stereoelectronic properties, making it a versatile scaffold in medicinal chemistry and agrochemical research. This compound has been explored as a precursor for muscarinic agonists, such as SOZ 210-086, which exhibits selective activity toward muscarinic receptors without nicotinic or acetylcholinesterase inhibitory effects .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-methyl-1,3-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C8H15NO2/c1-7-10-6-8(11-7)2-4-9-5-3-8/h7,9H,2-6H2,1H3

InChI Key

FDFOTAGGJONTSD-UHFFFAOYSA-N

Canonical SMILES

CC1OCC2(O1)CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the formation of the spirocyclic structure. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: 1,3-Dioxa vs. 1,4-Dioxa Variants

  • 2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane :
    • Structure : The oxygen atoms are positioned at 1,4 instead of 1,3, altering the ring strain and hydrogen-bonding capacity.
    • Applications : Serves as a critical intermediate in antitubercular agents like BTZ043 and PBTZ169. The (S)-configured methyl group at C2 is essential for binding to the mycobacterial decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme .
    • Key Difference : The 1,4-dioxa configuration enhances stability in acidic conditions compared to the 1,3-dioxa variant, which is crucial for oral bioavailability in anti-TB drugs.

Heteroatom Substitution: Sulfur vs. Oxygen

  • 1-Thia-4-azaspiro[4.5]decane: Structure: Replaces one oxygen atom with sulfur, increasing lipophilicity and altering electronic properties. Applications: Demonstrated antiviral activity against coronaviruses. Key Difference: Sulfur’s larger atomic radius and polarizability enhance interactions with viral fusion proteins, a feature absent in oxygen-based analogs.

Functional Group Modifications: Pheromone Derivatives

  • 2-Methyl-1,6-dioxaspiro[4.5]decane :
    • Structure : Oxygen atoms at positions 1 and 6 create a distinct dioxane ring.
    • Applications : Functions as a pheromone component in wasps (e.g., Paravespula vulgaris). Enantiomers like (2S,5R)- and (2R,5R)-configurations exhibit species-specific bioactivity .
    • Key Difference : The elongated dioxane ring in 1,6-dioxa derivatives reduces steric hindrance, facilitating volatile emission in ecological signaling.

Diaza and Reverse-Amide Derivatives

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Structure: Incorporates two nitrogen atoms (1,3-diaza) and a diketone moiety. The phenyl group at C8 enhances π-π stacking in receptor binding . Key Difference: The diaza configuration introduces additional hydrogen-bonding sites, broadening pharmacological utility compared to mono-aza spirocycles.

Structural-Activity Relationship (SAR) Analysis

The table below summarizes the impact of structural modifications on biological activity:

Compound Name Heteroatoms (Positions) Key Substituents Biological Activity SAR Insight References
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane 1,3-O₂, 8-N C2-methyl Muscarinic agonist (SOZ 210-086) 1,3-Dioxa enhances receptor selectivity
2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane 1,4-O₂, 8-N C2-(S)-methyl Anti-TB (BTZ043) 1,4-Dioxa improves metabolic stability
1-Thia-4-azaspiro[4.5]decane 1-S, 4-N C2-methyl Antiviral (COVID-19) Sulfur enhances lipophilicity
2-Methyl-1,6-dioxaspiro[4.5]decane 1,6-O₂ C2-methyl Insect pheromone 1,6-Dioxa facilitates volatility
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-N₂, 2,4-O₂ C8-phenyl Anticancer, anticonvulsant Diaza configuration broadens target engagement

Biological Activity

2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a spirocyclic structure that incorporates both dioxane and azaspiro elements, which are believed to contribute to its biological activity. The presence of the dioxane moiety may enhance solubility and interaction with biological targets.

Antimicrobial Properties

Research has indicated that 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane exhibits significant antimicrobial activity. In a study focusing on its derivatives, it was found that certain modifications to the core structure could enhance its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as 0.3 μM, indicating potent activity against Mycobacterium tuberculosis and other bacteria .

The mechanism of action involves interaction with specific molecular targets such as σ1 and σ2 receptors. For instance, a derivative of the compound displayed high affinity for σ1 receptors with an inhibition constant (K(i)) of 5.4 nM, demonstrating selective binding that could lead to modulation of neurotransmitter systems . The spirocyclic structure allows for unique binding interactions that may enhance its pharmacological profile.

Study on Antimycobacterial Activity

A notable study evaluated the antimycobacterial properties of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane derivatives. The results showed that certain analogs had submicromolar potency against Mycobacterium bovis BCG, with MIC values below 5 μM. The study also assessed cytotoxicity on mammalian cells, revealing favorable selectivity ratios .

Evaluation of Selectivity and Efficacy

In another investigation, the compound's selectivity for σ receptors was analyzed through biodistribution studies using radiolabeled derivatives. The findings confirmed specific binding patterns that suggest potential applications in imaging and therapeutic targeting .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivitiesMIC (μM)
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decaneSpirocyclicAntimicrobial<5
1,4-Dioxa-8-azaspiro[4.5]decaneSimilar spirocyclicModerate antimicrobial>10
Piperidin derivativesNon-spirocyclicAntidepressantN/A

This table illustrates the comparative biological activities among related compounds, highlighting the superior potency of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane.

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